
3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Properties of Heterocyclic Compounds
Research has demonstrated the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine due to their chemical versatility and significant pharmacological potential. The integration of these heterocycles into new substances influences specific types of activity, enhancing the interaction with various biological targets. This approach is scientifically attractive for developing compounds with potential biological applications, including antifungal properties as highlighted by the synthesis of thiazolopyridazine derivatives (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activities
Compounds synthesized from "3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole" and similar structures have been evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit moderate to significant activities against various microbial strains, including bacteria and fungi, suggesting their utility in developing new antimicrobial agents. For example, thiazole derivatives have shown promising antibacterial and antifungal screening results, indicating their potential in addressing microbial resistance issues (Landage, Thube, & Karale, 2019; Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Anticancer and Antioxidant Activities
Further research into derivatives of "3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole" has explored their anticancer and antioxidant potential. Novel derivatives bearing various functional groups have been synthesized and tested against different cancer cell lines, exhibiting notable inhibitory activities. These findings underscore the potential of such compounds in cancer therapy, offering insights into their mechanisms of action and paving the way for the development of new therapeutic agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Fluorescent Probes and Sensing Applications
Additionally, certain derivatives are applicable as fluorescent probes for sensing purposes, including pH and metal cations. The sensitivity of these compounds to pH changes and their selectivity towards specific metal ions highlight their potential in analytical chemistry and environmental monitoring (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-4-2-9(3-5-10)11-8-12(17-15-11)13-14-6-7-18-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGMFTSXQZMOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)
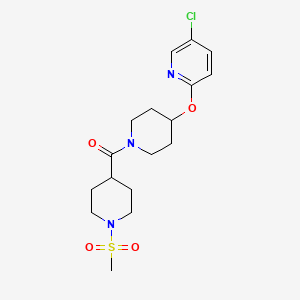
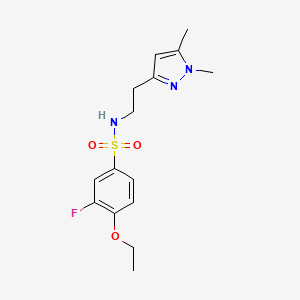
![N~1~-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-benzenediamine](/img/structure/B2904720.png)
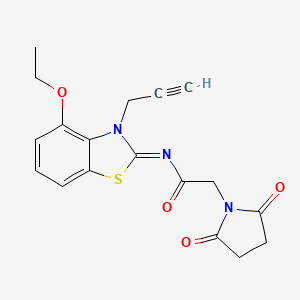
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2904727.png)
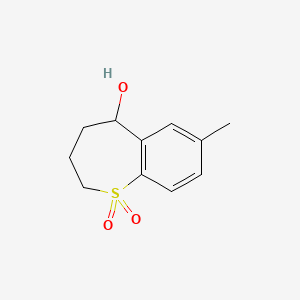

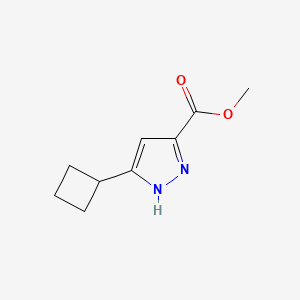
![2-[(1E)-(methoxyimino)methyl]-N,N'-diphenylpropanediamide](/img/structure/B2904733.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2904734.png)
